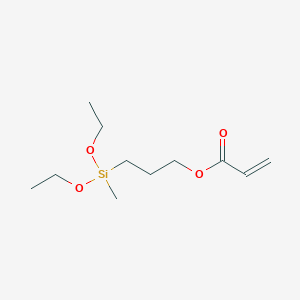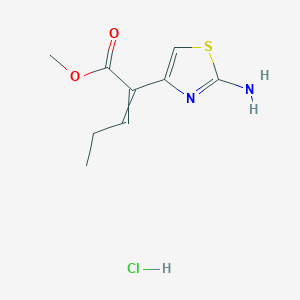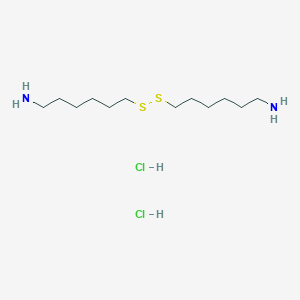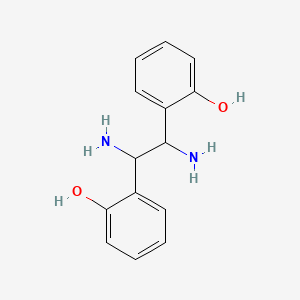
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol can be synthesized through several methods. One efficient synthesis involves the reaction of a chiral mother diamine with appropriate aldehydes to form initial diimines, which then rearrange to give product diimines in the (S,S) form. The daughter diamines are obtained by hydrolysis of the product diimines .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of chiral catalysts and ligands to ensure high enantiomeric purity. The reaction conditions typically include controlled temperatures and the use of solvents like chloroform .
Analyse Chemischer Reaktionen
Types of Reactions
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and in the presence of solvents such as ethanol or chloroform .
Major Products Formed
The major products formed from these reactions include enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives and Schiff base complexes .
Wissenschaftliche Forschungsanwendungen
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol involves its ability to form stable complexes with metals and other molecules. This property is exploited in the synthesis of Schiff base complexes and other coordination compounds. The molecular targets and pathways involved include the formation of hydrogen bonds and resonance-assisted hydrogen-bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
- (1R,2R)-1,2-Diphenylethylenediamine
- ®-(+)-1,1′-Binaphthyl-2,2′-diamine
Uniqueness
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol is unique due to its high enantiomeric purity and its ability to act as a key precursor in the synthesis of various enantiopure compounds. Its stereoselective properties make it highly valuable in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)
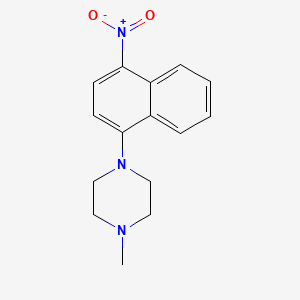
![tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B1148832.png)
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)
